molecular formula C17H18N2O5S B2601543 N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941902-74-5

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2601543
CAS No.: 941902-74-5
M. Wt: 362.4
InChI Key: YDOTWESRDHYFCB-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide is a propanamide derivative featuring a 4-methoxy-2-nitrophenyl group at the amide nitrogen and a (4-methoxyphenyl)thio substituent at the propanamide chain.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-12-3-6-14(7-4-12)25-10-9-17(20)18-15-8-5-13(24-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOTWESRDHYFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Thioether Formation: The reaction of a thiol with a halogenated methoxybenzene to form the thioether linkage.

    Amidation: The formation of the amide bond by reacting the thioether intermediate with a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence its binding affinity and specificity, while the thioether linkage may affect its stability and reactivity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Backbone and Substituent Variations
  • Target Compound : Propanamide backbone with 4-methoxy-2-nitrophenyl (electron-withdrawing nitro) and (4-methoxyphenyl)thio groups.
  • Compound 8i () : Propanamide with p-tolyl and 1,3,4-oxadiazole-sulfonylpiperidinyl substituents. Lacks nitro group but includes sulfonyl and heterocyclic moieties .
  • Compound 11 () : Propanamide with benzo[d]thiazol-2-yl and 4-methoxyphenyl groups. Replaces nitro with a heteroaromatic system, altering electronic properties .
  • Compound VIk (): Propanamide linked to a chromenyloxy group and 4-methoxyphenyl.
  • Compound 15 () : Thiazolo[2,3-c][1,2,4]triazolylsulfanyl-propanamide. Complex heterocyclic system increases molecular rigidity compared to the target’s simpler thioether .
Functional Group Impact
  • Nitro Group (Target) : Enhances electrophilicity and may influence binding in biological targets (e.g., enzyme active sites). Absent in most analogs except nitrophenyl derivatives in .
  • Thioether vs. Sulfonyl/Sulfonamide : The target’s thioether (C-S-C) is less polar than sulfonyl (8i, 8j) or sulfonamide () groups, affecting solubility and membrane permeability .
  • Heterocycles : Oxadiazole (8i), thiadiazole (), and triazole () rings in analogs introduce hydrogen-bonding or metal-chelating capabilities absent in the target .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
Target Compound ~406.4 (calc.) Not reported Nitro, dual methoxy, thioether -
8i () 516.63 142–144 Sulfonylpiperidinyl, oxadiazole
8k () 544.69 134–136 Bulky alkylaryl substituent
VIk () 445.0 240–242 Chromenyloxy, dual methoxy
15 () 410.51 Not reported Thiazolo-triazolylsulfanyl
3-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide () 310.4 Not reported Amino-thiadiazole, thioether

Key Observations :

  • Higher molecular weights in analogs (e.g., 8i, 8k) correlate with lower melting points, suggesting reduced crystallinity due to bulky substituents.
  • The target’s nitro group may increase melting point compared to non-nitro analogs, but direct data are lacking.

Key Observations :

  • High yields (e.g., 87% for 8i) are achieved in via optimized heterocyclic cyclization.
  • Lower yields in (9b: 16%) reflect challenges in acrylamide synthesis. The target’s synthesis may face similar hurdles due to nitro group sensitivity.

Biological Activity

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a nitrophenyl group and a thioether moiety. The presence of methoxy groups enhances its lipophilicity, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study demonstrated its efficacy against colon cancer cells, where it induced apoptosis and inhibited cell proliferation.

  • Mechanism of Action : The compound appears to exert its effects through the activation of apoptotic pathways. Specifically, it has been shown to enhance the expression of death receptors (DR5 and DR6), leading to increased apoptosis in cancer cells. This was evidenced by increased levels of cleaved caspase-3 and caspase-8 in treated cells, indicating activation of the intrinsic apoptotic pathway .

In Vivo Studies

In xenograft models, administration of this compound resulted in significant tumor growth inhibition. Doses ranging from 2.5 to 5 mg/kg were effective at suppressing tumor growth in a dose-dependent manner, further supporting its potential as an anticancer therapeutic .

Data Tables

Study Cell Line Concentration (μg/mL) Effect
Study 1Colon Cancer0 - 15Induced apoptotic cell death
Study 2Xenograft2.5 - 5Tumor growth inhibition

Case Studies

  • Colon Cancer Treatment : In a controlled experiment, this compound was administered to mice with induced colon cancer. The results showed a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis markers in treated tissues .
  • Mechanistic Insights : Further investigations using pull-down assays indicated that the compound directly binds to IkappaB kinase β (IKKβ), a critical regulator in the NF-kB signaling pathway. This interaction was shown to enhance TRAIL-induced apoptosis, suggesting a multifaceted mechanism involving both extrinsic and intrinsic apoptotic pathways .

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